2-(2,5-Diethyl-1-piperazinyl)ethanamine
Description
2-(2,5-Diethyl-1-piperazinyl)ethanamine is a piperazine-derived secondary amine characterized by a piperazine core substituted with two ethyl groups at the 2- and 5-positions and an ethanamine side chain.
Properties
CAS No. |
103502-77-8 |
|---|---|
Molecular Formula |
C10H23N3 |
Molecular Weight |
185.315 |
IUPAC Name |
2-(2,5-diethylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C10H23N3/c1-3-9-8-13(6-5-11)10(4-2)7-12-9/h9-10,12H,3-8,11H2,1-2H3 |
InChI Key |
YSGHRJSAEBMOOA-UHFFFAOYSA-N |
SMILES |
CCC1CNC(CN1CCN)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following piperazine-ethanamine derivatives share structural motifs with 2-(2,5-Diethyl-1-piperazinyl)ethanamine, differing primarily in substituents on the piperazine ring and ethanamine chain. Key comparisons are outlined below:
2-(4-Benzyl-1-piperazinyl)ethanamine (Compound 4, )
- Structure : Piperazine ring substituted with a benzyl group at the 4-position; ethanamine side chain.
- Synthesis : Synthesized via nucleophilic substitution of a benzyl halide with piperazine, followed by ethanamine chain incorporation (95% yield) .
- Physicochemical Properties :
{2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine ()
- Structure : Piperazine ring substituted with a 2,3-dimethylphenyl group; ethanamine chain.
- Key Data: CAS Registry: 138551-05-2. Synonyms: Multiple identifiers (e.g., AC1Q2DLY, CHEMBL2094347) .
- Comparison : The 2,3-dimethylphenyl group introduces steric hindrance and electron-donating effects, which may modulate receptor-binding affinity compared to diethyl substituents.
2-(3-Methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine ()
- Structure: Piperidine (non-aromatic) core with a 3-methyl group; trifluoromethylphenyl substituent on the ethanamine chain.
- Key Data :
- Comparison : The trifluoromethyl group increases electronegativity and metabolic stability, diverging significantly from the diethyl-piperazine structure.
Comparative Analysis Table
Research Findings and Implications
- Reactivity : Piperazine derivatives with electron-donating substituents (e.g., ethyl, benzyl) exhibit enhanced nucleophilicity, facilitating reactions with electrophiles like aldehydes or halides .
- Pharmacological Potential: Substituents on the piperazine ring significantly influence receptor selectivity. For example, benzyl and dimethylphenyl groups may target serotonin or dopamine receptors, while diethyl groups could favor adrenergic receptors .
- Synthetic Efficiency : High-yield syntheses (e.g., 95% for 2-(4-benzyl-1-piperazinyl)ethanamine ) suggest that similar protocols could be adapted for this compound, though steric effects of diethyl groups may require optimized reaction conditions.
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